molecular formula C20H14ClN3O B2763912 N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 314769-80-7

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2763912
CAS No.: 314769-80-7
M. Wt: 347.8
InChI Key: LBIXPEXYKNRPRK-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of 4-chlorobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require heating at elevated temperatures (140-220°C) for several hours to ensure complete cyclization and formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization from suitable solvents such as ethanol .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can produce an amine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is unique due to the presence of the chlorine atom on the benzamide ring, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIXPEXYKNRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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